2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrolidine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce different pyrrolidine derivatives.
Scientific Research Applications
2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Oxazole derivatives: Compounds like 2-oxazoline and 2,4-dimethyl-1,3-oxazole are structurally related.
Uniqueness
2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2763786-82-7 |
---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-6(8-3-1)7-9-4-5-10-7;/h4-6,8H,1-3H2;1H |
InChI Key |
ORTWNFIITLZSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=CO2.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.